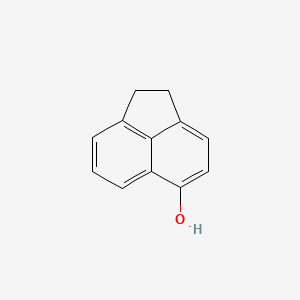

1,2-Dihydroacenaphthylen-5-ol

Description

Significance of Dihydroacenaphthylene Scaffold in Chemical Research

The dihydroacenaphthylene scaffold is a key structural motif in medicinal and materials chemistry. nih.govnih.gov As a rigid, polycyclic system, it provides a well-defined three-dimensional framework that can be functionalized to create compounds with specific biological activities or material properties.

In medicinal chemistry, this scaffold is utilized in the design of conformationally restricted ligands. For instance, acenaphthene (B1664957) derivatives have been synthesized to act as ligands for melatonin (B1676174) receptors. researchgate.net The defined structure of the scaffold allows for precise positioning of functional groups to interact with biological targets. The concept of a molecular scaffold is central to drug discovery, providing a core structure from which diverse libraries of compounds can be generated. nih.govmdpi.com

Historical Context of Hydroxylated Acenaphthylene (B141429) Derivatives

The study of hydroxylated acenaphthylene derivatives is intrinsically linked to the broader history of polycyclic aromatic hydrocarbons (PAHs), which were initially isolated from coal tar. nih.gov Research into the environmental fate and biological processing of PAHs like acenaphthene has revealed that hydroxylation is a common metabolic pathway. Fungal and bacterial degradation of acenaphthene often yields hydroxylated metabolites, including 1-acenaphthenol (B129857) and dihydroxyacenaphthenes. conicet.gov.arinrs.caresearchgate.net

In synthetic chemistry, the interest in hydroxylated acenaphthylenes grew from the need to access functionalized PAHs for various applications. Early synthetic efforts focused on electrophilic substitution reactions on the acenaphthene core, followed by transformations to introduce the hydroxyl group. More recent synthetic strategies involve advanced methods, such as the synthesis of 4-hydroxy-5-phenyl-1,8-naphthalic anhydride (B1165640) starting from acenaphthene, which highlights the continued interest in these structures. mpg.de The atmospheric reactions of acenaphthylene with hydroxyl radicals have also been a subject of study, underscoring their relevance in environmental chemistry. acs.orgresearchgate.net

Overview of Research Areas in Synthetic Organic Chemistry

The synthesis of 1,2-Dihydroacenaphthylen-5-ol and its derivatives is an active area of research in synthetic organic chemistry. uwaterloo.cajyu.fi Research focuses on developing novel and efficient synthetic methodologies, including stereoselective synthesis and the formation of new carbon-carbon bonds. uwaterloo.caillinois.edu

Key research areas include:

Novel Synthetic Routes: A notable synthesis involves the thermal rearrangement of 3,4-benzobicyclo[4.2.0]octa-3,7-diene-2,5-dione to unexpectedly yield 5-hydroxyacenaphthenone, a ketone precursor to the target alcohol. oup.comoup.comresearchgate.net

Functionalization of the Scaffold: Research explores the electrophilic substitution reactions on the acenaphthene ring system to introduce various functional groups. researchgate.netbeilstein-journals.org For example, 1,2-dihydroacenaphthylen-5-amine, a related derivative, serves as a precursor for synthesizing more complex heterocyclic systems. researchgate.netresearchgate.net

Catalysis: Baker's yeast has been used for the mediated reduction of acenaphthenequinone (B41937) to prepare mono-hydroxyacenaphthenones, showcasing the use of biocatalysis in this area. researchgate.netccspublishing.org.cn

Interdisciplinary Relevance in Theoretical and Materials Science

The rigid structure of the dihydroacenaphthylene core makes it an interesting subject for theoretical and computational studies. Quantum chemical calculations are employed to understand the mechanisms of its reactions, such as the ring closure involved in the formation of naphtho-fused thiazoles. researchgate.net Computational studies also help in elucidating the pathways of thermal rearrangements that lead to related structures like 5-hydroxyacenaphthenone. researchgate.net

In materials science, acenaphthylene and its derivatives are explored for their potential in creating novel organic materials. The dihydroanthracene scaffold, which is structurally related, has been used to create bipolar host materials for organic light-emitting diodes (OLEDs). researchgate.net The potential to tune the electronic and photophysical properties of the dihydroacenaphthylene scaffold through chemical modification makes it a candidate for developing new functional materials. bldpharm.com

Structure

3D Structure

Properties

CAS No. |

6373-33-7 |

|---|---|

Molecular Formula |

C12H10O |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

1,2-dihydroacenaphthylen-5-ol |

InChI |

InChI=1S/C12H10O/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7,13H,4-5H2 |

InChI Key |

LXFFOCVQYSQIQO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Dihydroacenaphthylen 5 Ol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. ic.ac.uk For 1,2-Dihydroacenaphthylen-5-ol, a primary disconnection is the C-O bond of the hydroxyl group. This leads to two main synthons: an acenaphthenyl cation and a hydroxide (B78521) anion equivalent.

A key precursor identified through this analysis is 1,2-dihydroacenaphthylen-5-amine. guidechem.comresearchgate.net The synthesis of the target phenol (B47542) from this amine can be achieved through a diazotization reaction followed by hydrolysis. This functional group interconversion (FGI) is a common and well-established method in aromatic chemistry.

Another retrosynthetic approach involves the disconnection of a C-H bond on the acenaphthene (B1664957) ring, suggesting a direct hydroxylation strategy. This is a more modern and atom-economical approach, though it often faces challenges in terms of regioselectivity and control of oxidation.

Classical Synthetic Approaches and Their Limitations

Classical methods for the synthesis of phenols often involve multi-step sequences starting from non-hydroxylated aromatic precursors. A prevalent classical route to this compound proceeds through the nitration of acenaphthene, followed by reduction of the nitro group to an amine, and subsequent diazotization and hydrolysis.

A typical classical synthesis sequence is as follows:

Nitration: Acenaphthene is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring, primarily at the 5-position.

Reduction: The resulting 5-nitroacenaphthene (B50719) is then reduced to 1,2-dihydroacenaphthylen-5-amine. Common reducing agents for this transformation include tin or iron in the presence of hydrochloric acid.

Diazotization and Hydrolysis: The 1,2-dihydroacenaphthylen-5-amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This intermediate is then heated in an aqueous solution to yield this compound.

While effective, these classical methods have several limitations:

Harsh Reaction Conditions: The nitration step often requires strong acids and high temperatures, which can lead to side reactions and safety concerns.

Use of Toxic Reagents: Reagents like tin and strong acids are hazardous and generate significant waste.

Poor Atom Economy: The generation of stoichiometric byproducts at each step leads to a low atom economy, a key metric in green chemistry.

Modern Catalytic Methods for Selective Hydroxylation

Modern synthetic chemistry has focused on developing more efficient and environmentally benign methods for the synthesis of phenols, including this compound. These methods often employ catalytic systems to achieve selective hydroxylation of the aromatic C-H bond, thereby avoiding the lengthy and wasteful classical routes.

Transition Metal-Catalyzed Hydroxylation

Transition metal catalysts have been extensively investigated for the direct hydroxylation of aromatic compounds. nih.govchemrxiv.org These methods typically involve the activation of a C-H bond by a metal center, followed by the introduction of a hydroxyl group from an oxidant.

While specific examples for the direct hydroxylation of acenaphthene to this compound are not extensively documented in readily available literature, general principles of transition metal-catalyzed hydroxylation can be applied. For instance, iron-based catalysts have shown promise in the dearomative syn-dihydroxylation of naphthalenes, a related polycyclic aromatic hydrocarbon. nih.gov Copper-catalyzed hydroxylation of aryl halides and anilines (via diazonium salts) also represent established methods that can offer milder conditions compared to classical approaches. whiterose.ac.uk

Challenges in Transition Metal-Catalyzed Hydroxylation:

Catalyst Deactivation: The catalyst can be deactivated by the reaction products or by the oxidant.

Overoxidation: The desired phenol can be further oxidized to quinones or other degradation products. acs.org

Regioselectivity: Controlling the position of hydroxylation on the aromatic ring can be challenging.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. mdpi.comsemanticscholar.org For the synthesis of hydroxylated aromatics, organocatalytic approaches can offer mild reaction conditions and high selectivity. While direct organocatalytic hydroxylation of an unactivated C-H bond on acenaphthene is not a common strategy, organocatalysts can be employed in the synthesis of precursors or in transformations that lead to the final product.

For instance, organocatalytic methods have been developed for the enantioselective synthesis of dihydronaphthalenes, which are structurally related to the acenaphthene core. nih.gov These methods often involve the generation of reactive intermediates that can be trapped with nucleophiles. A hypothetical organocatalytic route to a precursor of this compound could involve the asymmetric functionalization of an acenaphthene derivative.

Stereoselective Synthesis of this compound Enantiomers (if applicable)

This compound itself is an achiral molecule and therefore does not have enantiomers. However, if a chiral center were introduced into the this compound scaffold, for example, by substitution on the ethylene (B1197577) bridge, then stereoselective synthesis would become a critical consideration.

Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule. ethz.chnih.gov This is particularly important in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. Methodologies for achieving stereoselectivity include the use of chiral catalysts (metal-based or organocatalytic), chiral auxiliaries, or starting from a chiral pool of natural products. ethz.chmdpi.comresearchgate.netfrontiersin.org

While not directly applicable to the parent compound, the principles of stereoselective synthesis would be paramount in the preparation of chiral derivatives of this compound.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epitomejournals.com The application of green chemistry principles to the synthesis of this compound aims to make the process more sustainable and environmentally friendly.

Key Green Chemistry Approaches:

Use of Greener Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids. epitomejournals.commdpi.com

Catalysis: Employing catalytic methods (both transition metal and organocatalytic) to reduce energy consumption and waste generation. rasayanjournal.co.in Catalytic processes are inherently more atom-economical than stoichiometric reactions.

Renewable Feedstocks: Exploring the use of renewable starting materials, although this is more challenging for aromatic compounds.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or sonochemistry to shorten reaction times and reduce energy consumption. rasayanjournal.co.inpramanaresearch.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct C-H hydroxylation is a prime example of a highly atom-economical reaction.

The development of a truly "green" synthesis of this compound would likely involve a one-pot, catalytic C-H hydroxylation of acenaphthene using a non-toxic catalyst and a green oxidant like hydrogen peroxide, which produces only water as a byproduct. mdpi.com

Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies

The synthesis of deuterated and isotopically labeled versions of this compound can be approached through several strategic methodologies. These methods can be broadly categorized into two groups: direct hydrogen-isotope exchange on the pre-formed molecule and the de novo synthesis from labeled starting materials. The choice of method depends on the desired labeling pattern and the specific mechanistic question being investigated.

Deuterium (B1214612) Labeling via Catalytic Hydrogen-Isotope Exchange

One of the most direct methods for introducing deuterium into the aromatic rings of phenolic compounds is through heterogeneous catalytic hydrogen-deuterium (H-D) exchange. This technique is particularly effective for compounds with electron-rich aromatic systems.

Aromatic Ring Deuteration: For this compound, the phenol moiety activates the naphthalene (B1677914) ring system towards electrophilic substitution, making it amenable to H-D exchange. A common and effective method involves the use of a platinum-on-carbon (Pt/C) catalyst with heavy water (D₂O) as the deuterium source. oup.com The reaction can often proceed under relatively mild conditions, with studies on similar phenolic compounds like naphthols demonstrating high levels of deuterium incorporation. tn-sanso.co.jp For instance, treating this compound with Pt/C in the presence of D₂O and a catalytic amount of H₂ gas can lead to the exchange of hydrogen atoms on the aromatic ring, particularly at positions ortho and para to the hydroxyl group. oup.com More forceful conditions, such as higher temperatures, can achieve more extensive or complete deuteration of the aromatic core. tn-sanso.co.jp An iridium-based catalyst system has also been shown to be highly effective for selective ortho-deuteration of phenols, which could be applied to achieve specific labeling at the C4 and C6 positions of this compound. acs.org

Aliphatic Bridge Deuteration: While catalytic exchange is highly effective for aromatic protons, labeling the ethylene bridge (C1 and C2 positions) typically requires different approaches. The benzylic protons at these positions are less acidic and generally not susceptible to the same catalytic H-D exchange conditions used for the aromatic ring.

De Novo Synthesis from Labeled Precursors

To achieve specific labeling at the aliphatic bridge or to incorporate carbon-13, a synthetic route starting from commercially available labeled precursors is generally required. This approach offers precise control over the location of the isotopic label.

Synthesis from Labeled Acenaphthene or Acenaphthylene (B141429): A plausible route could begin with a labeled acenaphthene derivative. For example, commercially available Acenaphthylene-d8, which is fully deuterated on all eight positions, could serve as a starting material. cymitquimica.com Hydrogenation of Acenaphthylene-d8 would yield Acenaphthene-d8, which could then undergo functionalization, such as nitration followed by reduction and diazotization to install the hydroxyl group at the C5 position. This would produce a this compound molecule with extensive deuteration on both the aromatic and aliphatic parts.

For selective labeling of the ethylene bridge, one could envision a synthesis starting from 5-bromoacenaphthene. Conversion of the bromo-group to an organometallic intermediate, such as a Grignard reagent, followed by quenching with D₂O, is a classic method for introducing deuterium. organicchemistrytutor.com However, this would place the deuterium on the aromatic ring. A more tailored approach would be required for the C1 and C2 positions, possibly involving the reduction of acenaphthylene with a deuterated reducing agent like deuterium gas (D₂) over a catalyst.

¹³C Labeling Strategies: Carbon-13 labeling almost exclusively relies on de novo synthesis from simple, commercially available ¹³C-labeled starting materials like ¹³C-benzene or ¹³C-succinic anhydride (B1165640). rsc.orgnih.gov Synthetic schemes for building polycyclic aromatic hydrocarbons often involve multi-step sequences. rsc.org For example, a uniformly ¹³C-labeled naphthalene core could be constructed and then elaborated to form the five-membered ring and introduce the hydroxyl group. nih.govrsc.org Palladium-catalyzed cross-coupling reactions are powerful tools in modern synthesis that allow for the construction of complex aromatic systems from smaller labeled fragments, providing a versatile entry to specifically labeled PAHs and their derivatives. nih.gov

The following table summarizes potential methodologies for the synthesis of labeled this compound.

| Labeling Strategy | Method | Reagents/Catalyst | Target Position(s) | Remarks |

| Deuteration | Catalytic H-D Exchange | Pt/C, D₂O, H₂ (cat.) | Aromatic Ring (C3, C4, C6, C7, C8) | Highly effective for electron-rich aromatics like phenols. oup.com Deuteration level can be controlled by temperature and reaction time. tn-sanso.co.jp |

| Deuteration | Directed Catalytic H-D Exchange | MIC-Iridium Complex, D₂O | ortho to -OH (C4, C6) | Offers high regioselectivity for positions adjacent to the hydroxyl group. acs.org |

| Deuteration | De Novo Synthesis | Acenaphthylene-d8, then hydrogenation and functionalization | All positions | Provides a perdeuterated analogue. cymitquimica.com |

| ¹³C Labeling | De Novo Synthesis | U-¹³C-Benzene, U-¹³C-Succinic anhydride | Uniformly Labeled Core | Involves multi-step classical organic synthesis (e.g., Haworth synthesis) to build the PAH framework. rsc.orgnih.gov |

| ¹³C Labeling | De Novo Synthesis | Labeled aryl halides/boronic acids | Specific Aromatic Positions | Utilizes modern cross-coupling reactions (e.g., Suzuki, Sonogashira) for precise construction. nih.gov |

These synthetic approaches provide access to a range of deuterated and ¹³C-labeled analogues of this compound. Such compounds are critical for detailed mechanistic investigations, enabling researchers to track metabolic pathways, probe enzyme mechanisms, and understand reaction kinetics with high precision. wikipedia.orgspectroinlets.com

Reaction Pathways and Mechanistic Investigations of 1,2 Dihydroacenaphthylen 5 Ol

Reactivity of the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl (-OH) group is the most reactive site in the 1,2-Dihydroacenaphthylen-5-ol molecule. msu.edu Its polar O-H bond makes the hydrogen atom electrophilic and the oxygen atom nucleophilic. This inherent polarity allows the hydroxyl group to participate in hydrogen bonding, which influences its solubility and intermolecular interactions. vulcanchem.comsolubilityofthings.com

Esterification:

This compound can undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides and acid anhydrides, typically in the presence of an acid catalyst like concentrated sulfuric acid. vulcanchem.comchemguide.co.ukchemguide.co.uk The reaction mechanism involves the protonation of the carboxylic acid (or activation of its derivative), followed by a nucleophilic attack from the alcohol's oxygen atom. chemguide.co.uk The reaction is generally reversible, and to achieve high yields of the ester, the water formed during the reaction is often removed. chemguide.co.ukchemguide.co.uk

With Carboxylic Acids: Heating this compound with a carboxylic acid in the presence of a strong acid catalyst leads to the formation of the corresponding ester and water. chemguide.co.uk

With Acyl Chlorides: The reaction with acyl chlorides is typically vigorous and occurs at room temperature, producing the ester and hydrogen chloride gas. chemguide.co.uk

With Acid Anhydrides: The reaction with acid anhydrides is slower than with acyl chlorides and may require warming to proceed at a reasonable rate, yielding the ester and a carboxylic acid. chemguide.co.uk

Etherification:

The hydroxyl group of this compound can also be converted to an ether. A common method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, followed by its reaction with an alkyl halide. msu.edu This reaction proceeds via an SN2 mechanism and is most effective with primary alkyl halides to avoid competing elimination reactions. msu.edu Acid-catalyzed etherification using reagents like 1,2-dimethoxyethane (B42094) has also been explored for other hydroxyl compounds and could be applicable here. rsc.org

Electrophilic Aromatic Substitution on the Acenaphthylene (B141429) Core

The aromatic rings of the acenaphthylene core are susceptible to electrophilic aromatic substitution (EAS). The hydroxyl group at the 5-position is an activating, ortho-, para-directing group due to its electron-donating nature. vulcanchem.com This means that incoming electrophiles will preferentially add to the positions ortho and para to the hydroxyl group.

The general mechanism for EAS involves two main steps:

Attack of the electrophile by the pi-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion). masterorganicchemistry.commsu.edu

Deprotonation of the intermediate by a weak base to restore the aromaticity of the ring. masterorganicchemistry.commsu.edu

Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO2) group onto the aromatic ring. masterorganicchemistry.com

Halogenation: Reaction with a halogen (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) results in the addition of a halogen atom. msu.edu

Sulfonation: Reaction with fuming sulfuric acid (H2SO4 + SO3) introduces a sulfonic acid (-SO3H) group. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Reaction with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst adds an alkyl or acyl group, respectively. msu.edu

For instance, nitration of this compound would be expected to yield 4-nitro-1,2-dihydroacenaphthylen-5-ol as a major product, where the nitro group is directed to the position ortho to the hydroxyl group. vulcanchem.com

Nucleophilic Reactions Involving this compound

While the electron-rich aromatic system favors electrophilic attack, nucleophilic reactions can also occur, particularly under specific conditions or with modifications to the molecule. library.ph

Nucleophilic Substitution at the Hydroxyl Group: The hydroxyl group itself is a poor leaving group. libretexts.org To facilitate nucleophilic substitution, it must first be converted into a better leaving group. This is often achieved by protonating the hydroxyl group in a strong acid to form -OH2+, which can then leave as a water molecule. libretexts.org

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is less common for this type of compound unless a strong electron-withdrawing group is present on the aromatic ring. library.ph For example, in the related compound 4-nitro-1,2-dihydroacenaphthylen-5-ol, the nitro group acts as a powerful electron-withdrawing group, activating the ring towards nucleophilic attack. vulcanchem.com

Oxidation and Reduction Chemistry of the Alcohol Functionality

Oxidation: The secondary alcohol functionality in this compound can be oxidized to the corresponding ketone, 1,2-dihydroacenaphthylen-5-one. Various oxidizing agents can be employed for this transformation. For instance, oxidation of a similar compound, 1,2;5,6-di-O-isopropylidene-d-glucose, has been achieved using dimethyl sulfoxide (B87167) (DMSO) and acetic anhydride (B1165640). scispace.com Other common oxidizing agents for secondary alcohols include chromic acid (H2CrO4), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation reagents.

Reduction: While the alcohol is already in a reduced state, the aromatic system can undergo reduction under certain conditions. For example, the Birch reduction, which employs sodium or lithium in liquid ammonia (B1221849) with an alcohol, can reduce aromatic rings to non-conjugated dienes. rsc.org

Rearrangement Reactions Involving the Dihydroacenaphthylene System

The dihydroacenaphthylene scaffold can potentially undergo rearrangement reactions, particularly those involving carbocation intermediates. researchgate.net

Pinacol-type Rearrangements: If a vicinal diol (1,2-diol) were formed from this compound, it could undergo a pinacol (B44631) rearrangement under acidic conditions to form a ketone. wikipedia.org This type of rearrangement involves the migration of an alkyl or aryl group.

Ring Contraction/Expansion: Rearrangements involving the five-membered ring could lead to ring contraction or expansion, depending on the reaction conditions and the intermediates formed. For example, oxidative rearrangement of similar dihydronaphthalene systems using hypervalent iodine reagents has been shown to result in ring-contracted indane products. researchgate.net

Studies on Reaction Kinetics and Thermodynamics

The study of reaction kinetics provides insights into the rates of the various reactions involving this compound, while thermodynamics indicates the position of equilibrium and the relative stability of reactants and products. stanford.edumit.edu

Kinetic vs. Thermodynamic Control: In reactions with multiple possible products, such as electrophilic aromatic substitution, the product distribution can be under either kinetic or thermodynamic control. libretexts.org Kinetically controlled reactions favor the product that is formed fastest (lower activation energy), while thermodynamically controlled reactions favor the most stable product (lower Gibbs free energy). libretexts.org Reaction conditions such as temperature can influence which product predominates.

Arrhenius Equation: The temperature dependence of reaction rates can often be described by the Arrhenius equation, which relates the rate constant to the activation energy and the pre-exponential factor. stanford.edu

Detailed kinetic and thermodynamic studies specific to this compound are not extensively reported in the readily available literature, but the principles of physical organic chemistry provide a framework for understanding its reactivity.

Theoretical and Computational Chemistry Investigations of 1,2 Dihydroacenaphthylen 5 Ol

Quantum Chemical Calculations

Quantum chemical calculations, rooted in solving the Schrödinger equation, provide a foundational understanding of a molecule's behavior at the electronic level. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. ajchem-a.comajchem-a.com It is particularly effective for predicting the optimized geometry of molecules. For 1,2-Dihydroacenaphthylen-5-ol, DFT calculations, commonly using functionals like B3LYP or M06-2X with a suitable basis set such as 6-31G(d) or 6-311+G(d,p), can determine the most stable three-dimensional arrangement of its atoms. ajchem-a.comajchem-a.comacs.org

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C(aromatic)-C(aromatic) | 1.37 - 1.42 | |

| C(aromatic)-C(aliphatic) | 1.48 - 1.51 | |

| C(aliphatic)-C(aliphatic) | 1.53 - 1.55 | |

| C-O | ~1.36 | |

| O-H | ~0.96 | |

| C(aromatic)-H | ~1.08 | |

| C(aliphatic)-H | ~1.09 | |

| **Bond Angles (°) ** | ||

| C-C-C (in naphthalene) | 118 - 122 | |

| C-C-C (in 5-membered ring) | 102 - 109 | |

| C-C-O | ~120 | |

| C-O-H | ~109 | |

| Dihedral Angles (°) | ||

| C-C-C-C (naphthalene) | ~0 or ~180 |

Note: These values are representative and can vary slightly depending on the specific DFT functional and basis set used.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of experimental data. aps.org These methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), provide a rigorous framework for studying the electronic properties of molecules. scirp.org

Table 2: Predicted Electronic Properties of this compound from Ab Initio Calculations

| Property | Description | Predicted Value |

|---|---|---|

| Total Energy | The total energy of the molecule in its optimized geometry. | Functional/Basis Set Dependent |

| Ionization Potential | The energy required to remove an electron from the molecule. | ~7.5 - 8.5 eV |

| Electron Affinity | The energy released when an electron is added to the molecule. | ~0.5 - 1.5 eV |

| Dipole Moment | A measure of the separation of positive and negative charges. | ~1.5 - 2.5 D |

Note: Values are estimates based on similar aromatic alcohols and are highly dependent on the level of theory and basis set.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org The dihydro- portion of this compound introduces flexibility into the otherwise rigid acenaphthene (B1664957) framework. The five-membered aliphatic ring can adopt non-planar conformations, typically described as "envelope" or "twist" forms, to relieve ring strain.

A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. For this compound, a PES could be generated by systematically varying key dihedral angles, such as those within the five-membered ring and the rotation of the hydroxyl group. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for interconversion between them. Molecular dynamics simulations can also be employed to explore the conformational space and identify stable arrangements. nih.gov The global minimum on the PES represents the most stable conformation of the molecule, which is crucial for understanding its reactivity and interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. imperial.ac.ukwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. malayajournal.org A small gap suggests that the molecule is more reactive and can be more easily excited electronically. wuxiapptec.com For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring and the oxygen atom of the hydroxyl group. The LUMO is anticipated to be distributed over the π-antibonding system of the aromatic rings. This distribution dictates how the molecule interacts with electrophiles and nucleophiles.

Table 3: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Description | Predicted Value (eV) |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | -5.0 to -5.5 |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -0.8 to -1.2 |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | 4.0 to 4.5 |

Note: These values are estimates based on DFT calculations for similar aromatic systems.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is calculated by placing a positive test charge at various points on the electron density surface of the molecule. The MEP map is color-coded to show regions of different electrostatic potential.

For this compound, the MEP map would reveal specific regions prone to electrophilic and nucleophilic attack.

Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. The most negative potential is expected to be localized around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. researchgate.net

Positive Potential (Blue): These regions are electron-poor and are susceptible to nucleophilic attack. The most positive potential is anticipated to be around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor. researchgate.net

Neutral Potential (Green): The carbon-hydrogen bonds of the aromatic and aliphatic framework would exhibit potentials closer to neutral.

The MEP map provides a valuable guide to the molecule's intermolecular interaction patterns and chemical reactivity. malayajournal.org

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can aid in the identification and characterization of a molecule.

DFT calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO) method, are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can obtain theoretical chemical shifts that often show good agreement with experimental data.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 7.8 | 110 - 135 |

| Aliphatic CH₂ | ~3.4 | ~30 |

| Aromatic C-O | - | ~155 |

| Aromatic C (quaternary) | - | 125 - 145 |

| Hydroxyl OH | 5.0 - 6.0 (variable) | - |

Note: Chemical shifts are relative to TMS and are estimates. The OH proton shift is highly dependent on solvent and concentration.

In addition to NMR data, computational methods can also predict vibrational frequencies (Infrared and Raman spectra). The calculated frequencies correspond to the different vibrational modes of the molecule, such as C-H stretches, C=C stretches, and O-H stretches, providing a theoretical spectrum that can be compared with experimental results.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., GIAO method)

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are crucial for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often employed within the framework of Density Functional Theory (DFT), is a standard for calculating NMR shielding tensors. nih.govresearchgate.net The process begins with the optimization of the molecule's 3D geometry, followed by the GIAO calculation which provides the isotropic shielding values for each nucleus. nih.gov These values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS).

For this compound, the distinct electronic environments of the hydrogen and carbon atoms lead to a range of predicted chemical shifts. The aromatic protons are expected to appear at a lower field (higher ppm) compared to the aliphatic protons of the dihydro-acenaphthene bridge due to the deshielding effect of the aromatic ring current. The hydroxyl proton's shift would be sensitive to computational conditions, such as the model for solvation. Similarly, the ¹³C NMR spectrum would show distinct signals for the hydroxyl-bearing carbon, the other aromatic carbons, and the sp³-hybridized carbons in the five-membered ring. Quantum mechanical calculations can achieve high accuracy, with reported root mean square errors (RMSEs) of 0.2–0.4 ppm for ¹H shifts. mdpi.com

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using the GIAO Method. Note: These are representative values to illustrate expected output from a GIAO calculation and are not from a specific published study on this exact molecule.

| Atom Type | Number of Atoms | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | ||

| Aromatic C-H | 6 | 7.2 - 7.8 |

| Aliphatic C-H₂ | 4 | ~3.4 |

| Phenolic O-H | 1 | 5.0 - 6.0 (variable) |

| ¹³C NMR | ||

| C-OH | 1 | ~155 |

| Quaternary Aromatic C | 3 | 130 - 145 |

| Aromatic C-H | 6 | 110 - 130 |

Vibrational Frequency Calculations for Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides a fingerprint of a molecule based on its bond vibrations. Theoretical calculations can predict the frequencies of these vibrations, which correspond to peaks in the Infrared (IR) and Raman spectra. hopto.org These calculations are typically performed after geometric optimization, where the second derivatives of the energy with respect to atomic positions (the Hessian matrix) are computed. numberanalytics.com Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes. hopto.org For a non-linear molecule like this compound with 24 atoms, there are 3N-6 = 3(24)-6 = 66 expected fundamental vibrational modes.

Key predicted vibrations for this molecule would include:

O-H Stretch: A strong, broad band in the IR spectrum, typically around 3200-3600 cm⁻¹.

Aromatic C-H Stretch: Multiple sharp bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.

Aromatic C=C Stretch: Several bands in the 1400-1600 cm⁻¹ region.

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.

Calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. naturalspublishing.com

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound. Note: These values are representative and based on typical frequency ranges for the listed functional groups.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|---|

| Stretching | O-H | ~3400 | Strong | Weak |

| Stretching | Aromatic C-H | 3050 - 3150 | Medium | Strong |

| Stretching | Aliphatic C-H | 2850 - 2960 | Medium | Medium |

| Stretching | Aromatic C=C | 1450 - 1600 | Medium-Strong | Strong |

| Stretching | C-O | ~1260 | Strong | Weak |

Electronic Transition Predictions from UV-Vis Spectroscopy (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. faccts.de It calculates the energies of electronic excited states, allowing for the prediction of absorption maxima (λ_max) and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netrespectprogram.org

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions associated with the extensive aromatic system and n→π* transitions involving the non-bonding electrons of the hydroxyl oxygen. The π→π* transitions are typically intense and occur at lower wavelengths, while the n→π* transitions are weaker and may appear as a shoulder on a more intense peak. Solvation effects can be included in the calculations using models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. mdpi.comresearchgate.net

Table 3: Illustrative Predicted Electronic Transitions for this compound via TD-DFT. Note: These values are hypothetical to demonstrate the output of a TD-DFT calculation.

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | ~330 | 0.05 | n → π* |

| S₀ → S₂ | ~290 | 0.85 | HOMO → LUMO (π → π*) |

Reaction Mechanism Prediction and Transition State Elucidation

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms. walisongo.ac.id By locating the transition state (TS)—the highest energy point along the reaction coordinate—the activation energy for a reaction step can be determined. smu.edu A key procedure involves optimizing the geometry of the proposed transition state and confirming it has exactly one imaginary frequency in a vibrational analysis. smu.edulibretexts.org

For this compound, one could investigate mechanisms such as electrophilic aromatic substitution. A computational study could compare the activation energies for substitution at different positions on the aromatic rings to predict regioselectivity. The calculation of an Intrinsic Reaction Coordinate (IRC) path from the transition state can confirm that it correctly connects the reactant and product states. smu.edu

Non-linear Optical (NLO) Properties Theoretical Evaluation

Molecules with extensive π-conjugated systems and electron-donating or -withdrawing groups can exhibit significant non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. nih.govmdpi.com Theoretical calculations can evaluate key NLO parameters such as the dipole moment (μ), the linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. nih.govgatech.edu The presence of the electron-donating hydroxyl group (-OH) on the acenaphthene π-system suggests that this compound could possess NLO activity. Computational methods can quantify these properties and guide the design of new materials with enhanced NLO responses. plos.org

Table 4: Illustrative Theoretically Evaluated NLO Properties of this compound. Note: The values are for illustrative purposes only.

| Property | Symbol | Illustrative Calculated Value |

|---|---|---|

| Dipole Moment | μ | 2.1 D |

| Mean Polarizability | ⟨α⟩ | 25 x 10⁻²⁴ esu |

Thermochemical Parameters and Stability Studies

The output of a frequency calculation provides not only vibrational frequencies but also essential thermochemical data based on statistical mechanics. numberanalytics.com This includes the Zero-Point Vibrational Energy (ZPVE), thermal corrections to enthalpy, entropy, and ultimately the Gibbs free energy at a given temperature. These parameters are fundamental to understanding the stability of a molecule and the thermodynamics of its reactions. For instance, the relative Gibbs free energies of different isomers or conformers of this compound could be calculated to determine the most stable form under standard conditions. These stability predictions are crucial for understanding the compound's behavior in various environments. europa.eu

Table 5: Illustrative Thermochemical Parameters for this compound at 298.15 K. Note: Values are hypothetical and for illustrative purposes.

| Parameter | Symbol | Illustrative Value |

|---|---|---|

| Zero-Point Vibrational Energy | ZPVE | 155 kcal/mol |

| Enthalpy | H | -450.123 Hartrees |

| Gibbs Free Energy | G | -450.165 Hartrees |

Synthesis and Chemical Applications of 1,2 Dihydroacenaphthylen 5 Ol Derivatives and Analogs

Functionalization Strategies on the Dihydroacenaphthylene Framework

The 1,2-dihydroacenaphthylene scaffold is amenable to a variety of functionalization reactions, allowing for the introduction of diverse chemical groups that modulate its physical and chemical properties. These strategies are crucial for tailoring the molecule for specific applications.

Common functionalization reactions include halogenation, nitration, and acylation. For instance, the introduction of bromine and iodine atoms at the 5 and 6 positions of the acenaphthylene (B141429) ring system creates derivatives like 5-bromo-1,2-dihydro-6-iodo-acenaphthylene. ontosight.ai This halogenation is a key step, as these halogenated derivatives can serve as precursors for more complex molecules through cross-coupling reactions. ontosight.ai

The hydroxyl group in 1,2-dihydroacenaphthylen-5-ol itself is a key functional group. It is electron-donating and can participate in hydrogen bonding, which influences the compound's solubility and interactions with other molecules. vulcanchem.com This hydroxyl group can undergo esterification with carboxylic acids or be deprotonated under basic conditions to form a phenolate, enhancing its water solubility. vulcanchem.com

Furthermore, the dihydroacenaphthylene framework can be functionalized with other groups such as acetyl, amino, and boronic acid groups. 5-Acetyl-1,2-dihydroacenaphthylene, for example, is a key intermediate in organic synthesis and has potential applications in medicinal chemistry. lookchem.com The amino-functionalized derivative, 1,2-dihydroacenaphthylen-5-amine, is a known precursor for various heterocyclic compounds. bldpharm.comresearchgate.net The synthesis of (1,2-Dihydroacenaphthylen-5-yl)boronic acid provides a route to further functionalization through Suzuki coupling reactions, a powerful tool for carbon-carbon bond formation. ambeed.com

Metal-organic frameworks (MOFs) have also been a subject of interest for functionalization. Strategies for creating uniformly multifunctionalized MOFs often involve linkers with different reactive groups. nsf.gov While direct functionalization of a this compound based MOF is not explicitly detailed, the principles of MOF functionalization through ligand modification are well-established, suggesting potential for incorporating this scaffold into such materials. nsf.govmdpi.commdpi.com

This compound as a Synthetic Building Block for Complex Molecules

This compound serves as a valuable and versatile building block in the synthesis of a wide array of more complex molecules. cymitquimica.comcymitquimica.com Its fused ring system and reactive hydroxyl group make it an ideal starting material for constructing intricate molecular architectures. solubilityofthings.com

One significant application is in the synthesis of heterocyclic compounds. For instance, condensation of 1,2-dihydroacenaphthylen-5-amine, a close derivative, with furoyl chloride leads to the formation of N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide, which can be further cyclized to yield acenaphtho[5,4-d]thiazole derivatives. researchgate.net This highlights the role of the acenaphthene (B1664957) core in building complex heterocyclic systems.

The hydroxyl group of this compound and its isomers can be exploited for creating larger molecules. For example, 1,2-dihydroacenaphthylen-1-ol has been used in the synthesis of new symmetric metal-free and metallophthalocyanines through condensation with 4-nitrophthalonitrile. researchgate.net This demonstrates the utility of hydroxyacenaphthylene isomers in constructing macrocyclic compounds with potential applications in materials science.

Furthermore, derivatives such as (1,2-Dihydroacenaphthylen-5-yl)boronic acid are instrumental as building blocks in palladium-catalyzed cross-coupling reactions, enabling the synthesis of a variety of biaryl and other complex organic structures. ambeed.comambeed.com The reactivity of the boronic acid group allows for the facile formation of new carbon-carbon bonds, a cornerstone of modern organic synthesis.

The acenaphthene framework itself, from which this compound is derived, is a precursor to acenaphthenequinone (B41937), a compound with a broad spectrum of applications in the synthesis of biologically active compounds and dyes. mdpi.com The reduction of acenaphthenequinone can lead to various products that are used to create vat-dyeing materials. mdpi.com

Synthesis of Polycyclic Aromatic Hydrocarbon (PAH) Derivatives

The dihydroacenaphthylene framework is a key component in the synthesis of various polycyclic aromatic hydrocarbon (PAH) derivatives. PAHs are a large class of organic compounds composed of fused aromatic rings, and their synthesis is of great interest due to their electronic and photophysical properties. acs.org

One notable method for synthesizing PAH derivatives from acenaphthene-based starting materials is through palladium-catalyzed annulation reactions. For example, a [3+3] annulation method has been developed for the synthesis of PAHs from smaller aromatic fragments, demonstrating the successful application of 4,5-dibromoacenaphthene in cross-coupling reactions with various PAH boronic esters to form larger, more complex PAHs. rsc.org

The acenaphthene skeleton can also be a building block for larger, more complex systems like those based on perylene (B46583). The synthesis of perylene derivatives has been achieved through optimized reaction conditions for the cross-coupling of acenaphthene-based precursors. rsc.org

Furthermore, the synthesis of uniformly 13C-labeled PAHs has been devised, with some synthetic routes potentially adaptable to use acenaphthene derivatives as starting materials for creating isotopically labeled compounds for use in spectroscopic, toxicological, and biological studies. nih.gov Halogenated acenaphthylene derivatives, such as 5-bromo-1,2-dihydro-6-iodo-acenaphthylene, can act as precursors for synthesizing more complex molecules with potential biological activity, falling within the broader class of PAH derivatives. ontosight.ai

Preparation of Quinacridone (B94251) Dye Derivatives

While the direct synthesis of quinacridone dyes from this compound is not prominently documented, the broader acenaphthene and naphthalene (B1677914) structures, to which it is related, are relevant to the synthesis of high-performance pigments, including quinacridones. wiley-vch.de Quinacridones are a class of organic pigments known for their exceptional color and weather fastness. wikipedia.org

The classical synthesis of quinacridone involves the condensation of a 2,5-dianilide of terephthalic acid. wikipedia.org However, related polycyclic structures are often used as precursors or for creating derivatives. For instance, acenaphthenequinone, derived from acenaphthene, is used in the synthesis of various dyes. mdpi.com

The synthesis of quinacridone derivatives can involve various starting materials and intermediates. For example, N-aryl anthranilic acids, which can be prepared through the Ullman-Goldberg reaction, are precursors to quinacridones. ki.se While not a direct pathway from this compound, this illustrates the types of aromatic building blocks used in quinacridone synthesis.

Furthermore, derivatives of quinacridone are often synthesized to improve the properties of pigment dispersions. google.com These derivatives can include modifications to the core quinacridone structure, and while a direct link to this compound is not established, the general principles of modifying aromatic systems to create functional dyes are applicable.

Research into Isomeric Hydroxyacenaphthylenes (e.g., 1,2-Dihydroacenaphthylen-1-ol, 1,2-Dihydroacenaphthylen-3-ol)

Research into isomeric hydroxyacenaphthylenes, such as 1,2-dihydroacenaphthylen-1-ol and 1,2-dihydroacenaphthylen-3-ol, reveals their importance as intermediates in organic synthesis and their potential for various applications. solubilityofthings.com Isomers are compounds with the same molecular formula but different arrangements of atoms, which can lead to different chemical and physical properties. solubilityofthings.comsolubilityofthings.comlibretexts.org

1,2-Dihydroacenaphthylen-1-ol is a notable isomer that has been studied for its role in organic synthesis. solubilityofthings.com It is a stable crystalline solid and is more soluble in organic solvents like ethanol (B145695) and acetone (B3395972) than in water. solubilityofthings.com This compound serves as a valuable intermediate for creating more complex structures. solubilityofthings.com For instance, it has been used in the synthesis of new phthalocyanine (B1677752) derivatives, highlighting its utility in creating functional materials. researchgate.net Research also suggests that derivatives of 1,2-dihydroacenaphthylen-1-ol may have applications in pharmaceuticals and materials science. solubilityofthings.com

The nitrated derivative, 2-Nitro-1,2-dihydroacenaphthylen-1-ol , is another compound of interest. Its chemical properties are influenced by the electron-withdrawing nitro group and the hydroxyl group, affecting its reactivity and solubility. ontosight.ai This compound has potential applications in organic synthesis, materials science, and pharmaceuticals. ontosight.ai

Information on 1,2-Dihydroacenaphthylen-3-ol is less readily available in the searched literature, indicating it may be a less common or studied isomer compared to the 1-ol and 5-ol variants. However, the study of different positional isomers is crucial as the location of the hydroxyl group on the acenaphthene ring system can significantly influence the molecule's reactivity and properties. solubilityofthings.com

The table below summarizes some of the key properties of these isomers and related derivatives.

| Compound Name | Molecular Formula | Key Features/Applications |

| This compound | C₁₂H₁₀O | Versatile synthetic building block. cymitquimica.comguidechem.com |

| 1,2-Dihydroacenaphthylen-1-ol | C₁₂H₁₀O | Intermediate in organic synthesis, used for making phthalocyanines. solubilityofthings.comresearchgate.net |

| 2-Nitro-1,2-dihydroacenaphthylen-1-ol | C₁₂H₉NO₃ | Potential applications in organic synthesis and materials science. ontosight.ai |

| 5-Acetyl-1,2-dihydroacenaphthylene | C₁₄H₁₂O | Starting material for various organic compounds, potential in medicinal chemistry. lookchem.com |

| (1,2-Dihydroacenaphthylen-5-yl)boronic acid | C₁₂H₁₁BO₂ | Used in Suzuki coupling reactions for carbon-carbon bond formation. ambeed.com |

Advanced Spectroscopic Characterization Methodologies in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1,2-Dihydroacenaphthylen-5-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and understanding the intricate network of connections within this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. magritek.com For this compound, COSY would reveal correlations between the adjacent protons in the aliphatic ethylene (B1197577) bridge (-CH₂-CH₂-) and within the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. hmdb.cacolumbia.edu This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. The spectrum is edited to distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) groups. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range correlations (typically 2-3 bonds) between protons and carbons. columbia.edu It is invaluable for connecting different spin systems, for example, by showing a correlation from the aliphatic protons to the aromatic quaternary carbons, thereby piecing together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of the molecule.

The expected ¹H and ¹³C NMR chemical shifts for this compound are compiled below.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | HSQC Correlation | Key HMBC Correlations |

|---|---|---|---|---|

| 1 | ~3.30 (m) | ~30.0 | Yes | C2, C2a, C8b |

| 2 | ~3.30 (m) | ~30.5 | Yes | C1, C2a, C3 |

| 2a | - | ~146.0 | No | H1, H2, H3 |

| 3 | ~7.30 (d) | ~119.0 | Yes | C2a, C4, C8b |

| 4 | ~7.05 (d) | ~110.0 | Yes | C3, C5, C5a |

| 5-OH | ~9.50 (s) | - | No | C4, C5, C5a |

| 5 | - | ~155.0 | No | H4, H6, 5-OH |

| 5a | - | ~120.0 | No | H4, H6 |

| 6 | ~7.15 (d) | ~115.0 | Yes | C5, C5a, C7, C8 |

| 7 | ~7.40 (t) | ~128.0 | Yes | C6, C8, C8a |

| 8 | ~7.25 (d) | ~121.0 | Yes | C6, C7, C8a, C8b |

| 8a | - | ~140.0 | No | H7, H8 |

Note: Data are predictive and based on spectroscopic principles and data from similar acenaphthene (B1664957) structures. Actual experimental values may vary.

Solid-State NMR for Crystalline Forms

Solid-State NMR (ssNMR) provides detailed information about the structure, conformation, and dynamics of molecules in their crystalline state. mcgill.cahuji.ac.il Unlike in solution where rapid tumbling averages out anisotropic interactions, in ssNMR, these interactions provide valuable structural data. For this compound, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed. The resulting spectrum would show multiple peaks for crystallographically inequivalent molecules in the asymmetric unit cell. acs.org Two-dimensional ssNMR experiments can establish through-space proximities, helping to define the packing arrangement of the molecules in the crystal lattice. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental composition. msu.edu For this compound (C₁₂H₁₀O), the expected exact mass is 170.0732 u.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (the molecular ion in this case) to produce a spectrum of fragment ions. cdc.gov The fragmentation pattern is a molecular fingerprint that provides significant structural information. libretexts.org The fragmentation of this compound would likely proceed through pathways characteristic of polycyclic aromatic hydrocarbons and phenols.

Interactive Table 2: Predicted HRMS Fragmentation Pattern for this compound

| m/z (Fragment) | Proposed Structure/Loss |

|---|---|

| 170.0732 | [M]⁺ (Molecular Ion) |

| 169.0653 | [M-H]⁺ (Loss of a hydrogen radical) |

| 152.0626 | [M-H₂O]⁺ (Loss of water) |

| 142.0782 | [M-CO]⁺ (Loss of carbon monoxide from the phenol (B47542) ring) |

| 141.0704 | [M-CHO]⁺ (Loss of a formyl radical) |

Note: The fragmentation pathway is hypothetical, based on established fragmentation rules for related aromatic and phenolic compounds.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Furthermore, crystallographic data reveals the details of the crystal packing, including intermolecular interactions like hydrogen bonding and π-π stacking. acs.org The hydroxyl group of this compound would be expected to form strong hydrogen bonds with neighboring molecules, creating specific supramolecular architectures such as chains or sheets.

As of this writing, a specific crystal structure for this compound is not available in public databases. However, based on the structure of its isomer, 1-acenaphthenol (B129857), a monoclinic or orthorhombic crystal system would be anticipated. nih.gov

Interactive Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 12 - 14 |

| b (Å) | 4 - 6 |

| c (Å) | 15 - 17 |

| β (°) | ~110-120 (if monoclinic) |

| Z (Molecules/unit cell) | 4 |

Note: This data is hypothetical and serves as an illustration of expected parameters based on similar small aromatic molecules.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy probes the vibrational modes of a molecule, which are specific to the types of chemical bonds and functional groups present. rsc.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Interactive Table 4: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3200 (broad) | O-H Stretch | Phenolic Hydroxyl |

| 3100 - 3000 (sharp) | C-H Stretch | Aromatic C-H |

| 2960 - 2850 (sharp) | C-H Stretch | Aliphatic (CH₂) C-H |

| 1610, 1580, 1470 (sharp) | C=C Stretch | Aromatic Ring |

| 1260 - 1200 (strong) | C-O Stretch | Phenolic C-O |

Note: These are characteristic ranges. The exact position and intensity of the peaks can be influenced by the molecular environment and intermolecular interactions, such as hydrogen bonding.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Acenaphthenol |

Raman Spectroscopy for Molecular Vibrations and Fingerprinting

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase and polymorphy, crystallinity, and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source. When light interacts with a molecule, the vast majority of the scattered photons have the same energy as the incident photons (Rayleigh scattering). However, a small fraction of photons are scattered with a different frequency, and this shift in energy provides information about the vibrational modes of the molecule.

For this compound, a Raman spectrum would be expected to show a series of characteristic peaks corresponding to the vibrational modes of its molecular structure. Key vibrational modes would include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: From the dihydro-acenaphthene moiety, expected in the 3000-2850 cm⁻¹ region.

C=C stretching: Vibrations from the aromatic rings, typically found in the 1650-1450 cm⁻¹ region.

C-O stretching: Associated with the phenolic hydroxyl group, usually appearing in the 1260-1000 cm⁻¹ range.

O-H bending: In-plane and out-of-plane bending of the hydroxyl group.

Ring breathing modes: Collective vibrations of the fused ring system, which provide a unique fingerprint for the molecule.

A data table of Raman shifts and their corresponding vibrational assignments would be crucial for the complete characterization of this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are characteristic of a molecule's electronic structure, particularly the extent of conjugation. For this compound, the fused aromatic ring system constitutes a significant chromophore. The UV-Vis spectrum would be expected to show strong absorptions corresponding to π→π* transitions. The position and intensity of these bands would be sensitive to the solvent environment.

Fluorescence Spectroscopy investigates the emission of light from a molecule after it has been electronically excited. Not all molecules that absorb UV-Vis light are fluorescent. Those that are, like many polycyclic aromatic hydrocarbons, can be characterized by their excitation and emission spectra. The Stokes shift (the difference in wavelength between the absorption and emission maxima) and the fluorescence quantum yield are important parameters. For this compound, fluorescence spectroscopy could provide insights into its excited state properties and its interaction with the local environment.

A comprehensive analysis would require data tables listing the λmax values from UV-Vis spectroscopy and the excitation/emission wavelengths and quantum yields from fluorescence spectroscopy in various solvents.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Analysis (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These techniques measure the differential interaction of left and right circularly polarized light with a sample. For these techniques to be applicable, the molecule must be chiral and exist as a non-racemic mixture of enantiomers.

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, through substitution on the dihydro- portion of the ring system, then the resulting enantiomers could be analyzed by CD and ORD. The resulting spectra would provide information about the absolute configuration and conformation of the chiral molecule. Without a chiral center, no CD or ORD signals would be expected for this compound.

Advanced Analytical Methodologies for Research and Purity Assessment

Chromatographic Method Development

Chromatographic techniques are indispensable for the separation and quantification of 1,2-Dihydroacenaphthylen-5-ol from complex matrices and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. For the separation of acenaphthene (B1664957) derivatives and other PAHs, reversed-phase HPLC is commonly employed. nih.gov

Stationary Phases: C18 columns are a frequent choice, offering excellent separation for a wide range of PAHs and their derivatives. nih.gov The selectivity of these columns can be influenced by factors such as whether the surface modification is monomeric or polymeric. nist.gov For instance, polymeric C18 phases have demonstrated superior separation of complex PAH isomer mixtures. nist.gov Aminopropyl (NH2) stationary phases have also been used in normal-phase liquid chromatography (NPLC), where retention is correlated with the number of aromatic carbons. nih.gov

Mobile Phases: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water is typically used as the mobile phase in reversed-phase HPLC. semanticscholar.org Gradient elution, where the mobile phase composition is varied over time, is often necessary to achieve optimal separation of complex mixtures of PAHs and their hydroxylated metabolites. sciex.com

Detection: UV detectors are commonly used, with the wavelength set to an absorption maximum of the analyte to ensure high sensitivity. For hydroxylated PAHs, fluorescence detection can offer enhanced sensitivity and selectivity. sciex.com Diode array detectors (DAD) provide the added advantage of acquiring full UV-Vis spectra, aiding in peak identification and purity assessment. semanticscholar.org

A study on the degradation of acenaphthylene (B141429) utilized HPLC with a UV detector at 254 nm and a mobile phase of methanol/water (80/20) to quantify the parent compound. semanticscholar.orge-ijep.co.in Similarly, the analysis of hydroxylated PAHs has been successfully performed using HPLC with fluorescence detection. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Acenaphthene Derivatives

| Parameter | Typical Setting | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Excellent resolving power for nonpolar to moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water (Gradient) | Provides a broad elution window for separating compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Detection | UV at ~254 nm or Fluorescence | High sensitivity for aromatic compounds. Fluorescence offers higher selectivity. |

| Column Temp. | Ambient or controlled (e.g., 40 °C) | Temperature can influence selectivity and retention times. nist.govsemanticscholar.org |

This table is a generalized representation based on common practices for analyzing similar compounds.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its hydroxyl group, it can be readily analyzed by GC after a derivatization step. rcsi.science This process converts the polar hydroxyl group into a less polar, more volatile silyl (B83357) ether, for example.

Derivatization: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to convert hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers, which are more amenable to GC analysis. researchgate.netrcsi.science

Columns: Fused silica (B1680970) capillary columns with a nonpolar or semi-polar stationary phase, such as those based on 5% phenyl polysiloxane (e.g., HP-5MS), are widely used for the separation of PAHs and their derivatives. mdpi.com

Detection: Flame Ionization Detection (FID) is a universal detector for organic compounds, while Mass Spectrometry (MS) provides structural information and high selectivity, making GC-MS a preferred method for complex sample analysis. nih.gov

Research on the determination of hydroxy PAHs in urine has demonstrated the effectiveness of GC-MS without prior derivatization, although derivatization is more common. mdpi.com Another study on acenaphthylene degradation also employed GC analysis. e-ijep.co.in

Chiral Chromatography for Enantiomeric Separation

Since this compound possesses a chiral center, the separation of its enantiomers is essential for understanding its stereospecific properties and biological activities. Chiral HPLC is the predominant technique for this purpose. asianpubs.org

Chiral Stationary Phases (CSPs): Pirkle-type CSPs are widely used and are effective for the enantioseparation of various racemic compounds, including derivatives of acenaphthene. asianpubs.org These CSPs often contain π-acidic or π-basic aromatic groups that interact differently with the enantiomers of the analyte. asianpubs.org The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. asianpubs.org

Mobile Phase: The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar modifier like isopropanol, is critical for achieving enantioseparation.

A study detailed the successful synthesis and enantiomeric separation of a racemic acenaphthene derivative using chiral HPLC, underscoring the applicability of this technique. asianpubs.orgasianpubs.org

Electrochemical Analysis Techniques

Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable insights into the redox properties of this compound. The phenolic hydroxyl group is electroactive and can be oxidized.

Cyclic Voltammetry (CV): This technique involves scanning the potential of an electrode and measuring the resulting current. For hydroxylated PAHs, CV can be used to determine their oxidation potentials. researchgate.netwrc.org.za The oxidation of naphthols and other phenolic compounds has been studied using various electrode materials, including glassy carbon electrodes. scispace.comresearchgate.net The electrochemical behavior, such as the reversibility of the redox process, can be investigated. wrc.org.za

Studies on naphthol isomers have shown that they undergo an irreversible oxidation process, and the oxidation peak potentials can be used for their simultaneous determination. researchgate.netmdpi.com The electrochemical oxidation of 2-naphthol (B1666908) has been shown to lead to polymerization on the electrode surface. scispace.com Research on hydroxylated PAHs has utilized electrochemical displacement methods to measure their binding constants with DNA. researchgate.net

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex mixtures containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the high separation efficiency of GC with the sensitive and selective detection capabilities of MS. noaa.gov It is a standard method for the identification and quantification of PAHs and their metabolites in various matrices. noaa.goveuropa.eu For hydroxylated PAHs, derivatization is often performed prior to GC-MS analysis to improve their chromatographic behavior. gcms.cz High-resolution mass spectrometry (HRMS) coupled with GC can provide accurate mass measurements, aiding in the unambiguous identification of analytes. gcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of polar and thermally labile compounds like hydroxylated PAHs, as it often does not require derivatization. acs.orgresearcher.life The combination of HPLC with tandem mass spectrometry (LC-MS/MS) offers very high sensitivity and selectivity, allowing for the analysis of trace levels of these compounds in complex biological and environmental samples. noaa.gov Atmospheric pressure chemical ionization (APCI) has been shown to be an effective ionization technique for the LC-MS/MS analysis of PAHs and their degradation products. sciex.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): While less common, the online coupling of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information of the separated compounds directly. This technique is invaluable for the unambiguous identification of unknown metabolites or impurities. Research on acenaphthene derivatives has utilized NMR for structural characterization. mdpi.com

Table 2: Summary of Advanced Analytical Techniques for this compound and Related Compounds

| Technique | Application | Key Findings/Considerations |

| HPLC-UV/Fluorescence | Purity assessment, quantification, separation from isomers. | C18 columns are standard. Gradient elution is often necessary. Fluorescence detection offers high sensitivity. semanticscholar.orge-ijep.co.inacs.org |

| GC-MS | Analysis of volatile derivatives, identification of metabolites. | Derivatization is typically required to increase volatility. Provides structural information. researchgate.netmdpi.comgcms.cz |

| Chiral HPLC | Separation of enantiomers. | Requires a chiral stationary phase. Crucial for stereospecific studies. asianpubs.orgasianpubs.org |

| Cyclic Voltammetry | Determination of redox properties (oxidation potential). | Provides insight into the electrochemical behavior of the hydroxyl group. researchgate.netscispace.comresearchgate.net |

| LC-MS/MS | Trace analysis in complex matrices, metabolite identification. | High sensitivity and selectivity. Often does not require derivatization. noaa.govacs.orgresearcher.life |

This table summarizes the primary applications and key considerations for each technique based on research on analogous compounds.

Future Research Trajectories and Innovations

Unexplored Synthetic Routes and Methodologies

The synthesis of 1,2-Dihydroacenaphthylen-5-ol and its close analogues has traditionally relied on established multi-step procedures, which can sometimes be inefficient. The future of its synthesis lies in the exploration of more modern, efficient, and sustainable methodologies. While classical approaches provide a foundation, there is a significant opportunity to apply novel synthetic strategies that are becoming central to modern organic chemistry. nih.govrsc.org

Key areas for future synthetic exploration include:

Catalytic C-H Functionalization: While rhodium-catalyzed C-H activation has been demonstrated for this scaffold, acs.orgacs.org a vast landscape of other transition metal catalysts (e.g., palladium, iridium, copper) remains to be explored. These could offer alternative or improved reactivity for direct derivatization, potentially reducing the number of synthetic steps required to access complex analogues.

Biocatalysis: The use of enzymes for the synthesis of complex molecules offers high selectivity and mild reaction conditions. Future work could focus on identifying or engineering enzymes, such as oxidoreductases or hydrolases, to perform specific transformations on the acenaphthene (B1664957) core, including stereoselective hydroxylations or other functionalizations.